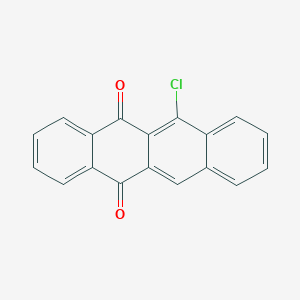
Urea, N-(2-chlorophenyl)-N'-2-propenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Allyl-3-(2-chlorophenyl)urea is an organic compound with the molecular formula C10H11ClN2O It is a urea derivative characterized by the presence of an allyl group and a chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-Allyl-3-(2-chlorophenyl)urea can be synthesized through several methods. One common approach involves the reaction of 2-chloroaniline with allyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods: In industrial settings, the production of 1-Allyl-3-(2-chlorophenyl)urea may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: 1-Allyl-3-(2-chlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced urea derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of methoxy-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Sodium methoxide; reactions are carried out in methanol or other suitable solvents.
Major Products Formed:
- Oxidized derivatives
- Reduced urea derivatives
- Methoxy-substituted derivatives
科学的研究の応用
1-Allyl-3-(2-chlorophenyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Allyl-3-(2-chlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
- 1-Allyl-3-(3-chlorophenyl)urea
- 1-Allyl-3-(4-chlorophenyl)urea
- 1-Allyl-3-(2-bromophenyl)urea
Comparison: 1-Allyl-3-(2-chlorophenyl)urea is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs with different halogen substitutions or positions, this compound may exhibit distinct chemical and biological properties, making it valuable for specific research applications.
特性
CAS番号 |
89607-22-7 |
|---|---|
分子式 |
C10H11ClN2O |
分子量 |
210.66 g/mol |
IUPAC名 |
1-(2-chlorophenyl)-3-prop-2-enylurea |
InChI |
InChI=1S/C10H11ClN2O/c1-2-7-12-10(14)13-9-6-4-3-5-8(9)11/h2-6H,1,7H2,(H2,12,13,14) |
InChIキー |
AWTCJUDXLFXAQY-UHFFFAOYSA-N |
正規SMILES |
C=CCNC(=O)NC1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11962702.png)

![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B11962715.png)

![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962734.png)

![4-Chloro-n-[4-(dimethylamino)benzylidene]aniline](/img/structure/B11962742.png)
![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11962745.png)

![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962762.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962763.png)
![Diethyl[2-(dimethylamino)ethyl]propanedioate](/img/structure/B11962767.png)
![n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine](/img/structure/B11962775.png)
![1,1-Dichloro-1,1a,1b,2,5,5a,6,6a-octahydro-2,5-methanocyclopropa[a]indene](/img/structure/B11962778.png)
